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Cat. No.: B1318726

An In-depth Technical Guide to 2-Fluoro-4-
methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral
properties of 2-Fluoro-4-methylbenzylamine (CAS No: 771573-01-4). Due to the limited
availability of experimental data for this specific isomer, this document also includes
comparative data from related isomers to provide a predictive context for its physicochemical
characteristics. Furthermore, a plausible experimental workflow for its synthesis via reductive
amination is detailed, accompanied by a corresponding flowchart. This guide is intended to
serve as a foundational resource for researchers and professionals engaged in medicinal
chemistry, drug development, and organic synthesis involving fluorinated benzylamine
scaffolds.

Introduction

2-Fluoro-4-methylbenzylamine is a substituted aromatic amine containing both fluorine and
methyl functional groups on the benzyl ring. Such structural motifs are of significant interest in
medicinal chemistry due to the ability of the fluorine atom to modulate physicochemical
properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The
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methyl group provides an additional point for structural modification and can influence steric
interactions within binding pockets. While the broader class of substituted benzylamines has
been explored for various therapeutic applications, including as enzyme inhibitors and
antimycotic agents, specific data for 2-Fluoro-4-methylbenzylamine remains scarce in
publicly available literature.[1][2][3] This guide aims to consolidate the available information and
provide a practical framework for its synthesis and characterization.

Physicochemical Properties

Detailed experimental data on the physical properties of 2-Fluoro-4-methylbenzylamine are
not widely reported. The following tables summarize the known identifying information for the
target compound and provide experimental data for closely related isomers for comparative
purposes.

Table 1: Core Properties of 2-Fluoro-4-methylbenzylamine

Property Value Source
CAS Number 771573-01-4 [4][5]
Molecular Formula CsHioFN [4]
Molecular Weight 139.17 g/mol [4]
Physical Form Liquid [5]
Purity >98% [5]

Table 2: Comparative Physical Properties of Isomeric and Related Benzylamines
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. Density Refractive

CAS Boiling L
Compound . (g/mL at Index Solubility

Number Point (°C)

25°C) (n20/D)
2-Fluoro-N-
73@ 12 N
methylbenzyl 399-30-4 1.047 1.5010 Not specified
] mmHg
amine
4-Fluoro-N-
methylbenzyl 405-66-3 180-181 1.056 1.4990 Not specified
amine
4-Fluoro-a-
methylbenzyl 403-40-7 145 1.059 1.502 Not specified
amine
(R)-4-Fluoro- )
Sparingly

a-

374898-01-8 76 @ 22mm 1.03 1.501 soluble in
methylbenzyl

. water

amine

Spectral Properties

As with the physical properties, definitive spectral data for 2-Fluoro-4-methylbenzylamine are
not readily available in peer-reviewed literature. The expected spectral characteristics can be
inferred from the analysis of related structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the benzylic methylene protons (a singlet or AB quartet depending on
chirality and solvent), and the methyl protons (a singlet). The coupling of the aromatic
protons with the fluorine atom will result in complex splitting patterns.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,
with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling
constant. Signals for the benzylic carbon and the methyl carbon will also be present.
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3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-4-methylbenzylamine is expected to exhibit characteristic
absorption bands for N-H stretching of the primary amine (around 3300-3400 cm~1), C-H
stretching of the aromatic and aliphatic groups (around 2850-3100 cm~1), C=C stretching of the
aromatic ring (around 1450-1600 cm™~1), and a strong C-F stretching band (around 1200-1300
cm™1).

3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (El) is expected to show a molecular ion peak
(M*) at m/z 139. The fragmentation pattern would likely involve the loss of the amino group and
other characteristic cleavages of the benzylamine structure.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of 2-Fluoro-4-
methylbenzylamine is not available. However, a plausible and widely used method for the
preparation of benzylamines is the reductive amination of the corresponding benzaldehyde.[6]
[7] The following section details a proposed experimental workflow for the synthesis of 2-
Fluoro-4-methylbenzylamine from 2-fluoro-4-methylbenzaldehyde.

4.1. Proposed Synthesis of 2-Fluoro-4-methylbenzylamine via Reductive Amination

This protocol involves a two-step, one-pot reaction where 2-fluoro-4-methylbenzaldehyde is
first condensed with ammonia to form an intermediate imine, which is then reduced in situ to
the desired primary amine.

Materials:

2-Fluoro-4-methylbenzaldehyde

Ammonia solution (e.g., 7N in methanol)

Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (NaBH(OAC)3)

Methanol (anhydrous)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-
methylbenzaldehyde (1.0 eq) in anhydrous methanol.

Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-
10 eq) at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the
intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography
(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-
2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, sodium
triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reducing
agent for reductive aminations.[7]

Reaction Completion and Quenching: After the addition of the reducing agent, allow the
reaction to warm to room temperature and stir for an additional 2-4 hours, or until the
reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the
slow addition of water or saturated aqueous sodium bicarbonate solution.

Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue,
add dichloromethane to extract the product. Separate the organic layer, and extract the
aqueous layer two more times with dichloromethane.

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over
anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.
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o Characterization: The crude 2-Fluoro-4-methylbenzylamine can be further purified by
column chromatography on silica gel or by distillation under reduced pressure. The final
product should be characterized by *H NMR, 13C NMR, IR, and mass spectrometry to confirm
its identity and purity.

Visualizations
5.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-Fluoro-4-
methylbenzylamine via reductive amination.
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Proposed Synthesis of 2-Fluoro-4-methylbenzylamine

Starting Materials

2-Fluoro-4-methylbenzaldehyde

Ammonia (in Methanol)

Readtion Steps

Imine Formation
(Methanol, RT)

Reduction
(e.g., NaBH4, 0°C to RT)

2-Fluoro-4-methylbenzylamine

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 2-Fluoro-4-methylbenzylamine.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain
regarding the biological activity, mechanism of action, or associated signaling pathways for 2-
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Fluoro-4-methylbenzylamine. However, the broader class of substituted benzylamines has
been investigated for a range of biological activities. For instance, various derivatives have
been synthesized and evaluated as [-tryptase inhibitors for potential use in asthma treatment,
as antimycotic agents, and as multifunctional agents for Alzheimer's disease.[1][2][8] The
introduction of a fluorine atom can significantly impact the biological properties of a molecule,
and therefore, 2-Fluoro-4-methylbenzylamine represents an interesting candidate for future
biological screening and structure-activity relationship (SAR) studies.[9]

Safety and Handling

Based on available supplier safety data, 2-Fluoro-4-methylbenzylamine is classified as a
corrosive substance.[5]

e Hazard Statement: H314 - Causes severe skin burns and eye damage.

e Precautionary Measures: It is essential to handle this compound in a well-ventilated fume
hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and
eyes. In case of contact, immediately flush the affected area with copious amounts of water
and seek medical attention.

Conclusion

2-Fluoro-4-methylbenzylamine is a chemical entity with potential for applications in medicinal
chemistry and materials science. This guide has compiled the limited available data on its
physical and spectral properties, drawing comparisons with related isomers to provide a useful
reference for researchers. A detailed, plausible synthetic protocol via reductive amination has
been proposed to facilitate its preparation in a laboratory setting. The absence of biological
data highlights an opportunity for future research to explore the potential therapeutic
applications of this compound and to establish its structure-activity relationships within the
broader class of fluorinated benzylamines. It is hoped that this technical guide will serve as a
valuable starting point for further investigation into the chemistry and potential applications of 2-
Fluoro-4-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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